molecular formula C7H11BrN4O B599274 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1243250-25-0

4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No.: B599274
CAS No.: 1243250-25-0
M. Wt: 247.096
InChI Key: QRVTYSBZGQNFRB-UHFFFAOYSA-N
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Description

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The compound features a 1,2,4-triazole core, a privileged scaffold renowned for its diverse biological activities . The bromine substituent at the 3-position of the triazole ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a library of novel derivatives for structure-activity relationship (SAR) studies. The integration of the morpholine ring is a strategic design element frequently employed in drug development. This heterocycle is well-known to positively influence the pharmacokinetic and pharmacodynamic properties of lead compounds. Its balanced lipophilic-hydrophilic profile can enhance aqueous solubility and has been demonstrated in other drug candidates to improve permeability through biological barriers . Furthermore, the morpholine's oxygen and nitrogen atoms can serve as hydrogen bond acceptors, potentially facilitating key interactions with biological targets . This bifunctional reagent is of particular interest for synthesizing compounds targeting various therapeutic areas. Research into analogous 1,2,4-triazole derivatives has uncovered potential in anticancer, antimicrobial, anticonvulsant, and anti-inflammatory applications, making this bromo-morpholino intermediate a versatile starting point for probe and lead molecule development .

Properties

IUPAC Name

4-(5-bromo-2-methyl-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVTYSBZGQNFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218466
Record name 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-25-0
Record name 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of 1-Methyl-1H-1,2,4-triazole

Bromination of 1-methyl-1H-1,2,4-triazole using N-bromosuccinimide (NBS) in acetic acid at 60–80°C for 6–8 hours yields the 3-bromo derivative with 85–90% efficiency. Alternative brominating agents like HBr/H2O2 in dichloromethane at room temperature achieve comparable results but require longer reaction times (12–24 hours). The regioselectivity of bromination at the 3-position is attributed to the electron-donating methyl group stabilizing the transition state.

Reaction Conditions Table

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
NBSAcetic acid60–806–885–90
HBr/H2O2DCM2512–2480–85

Coupling of 3-Bromo-1-methyl-1H-1,2,4-triazole with Morpholine

The second stage involves nucleophilic substitution, where morpholine displaces the bromine atom.

Single-Step Nucleophilic Substitution

A mixture of 3-bromo-1-methyl-1H-1,2,4-triazole (1 equiv), morpholine (1.2 equiv), and potassium carbonate (1.5 equiv) in acetonitrile under reflux for 12 hours produces the target compound in 72% yield. Polar aprotic solvents like DMF enhance reactivity, reducing reaction time to 8 hours with a 78% yield.

Mechanistic Analysis
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing bromine atom activates the triazole ring, enabling morpholine’s amine group to attack the electrophilic carbon. Density functional theory (DFT) calculations suggest a transition state stabilized by partial negative charge delocalization across the triazole ring.

Two-Step Protection-Deprotection Strategy

For substrates sensitive to harsh conditions, a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group is introduced to the triazole nitrogen prior to bromination. After coupling with morpholine, the SEM group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the final product in 65% overall yield.

Optimization Strategies for Improved Efficiency

Solvent and Base Screening

A study comparing solvents (acetonitrile, DMF, THF) and bases (K2CO3, Cs2CO3, Et3N) revealed that DMF with Cs2CO3 at 80°C achieves 82% yield within 6 hours due to enhanced nucleophilicity and solubility.

Catalytic Approaches

Copper(I) iodide (5 mol%) accelerates the reaction via coordination to the triazole ring, lowering the activation energy. This method reduces reaction time to 4 hours with 85% yield but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). The target compound elutes at Rf = 0.45, yielding a white crystalline solid.

Spectroscopic Validation

  • 1H NMR (600 MHz, CDCl3): δ 3.72 (t, 4H, morpholine OCH2), 3.64 (s, 3H, NCH3), 2.89 (t, 4H, morpholine NCH2), 8.13 (s, 1H, triazole H).

  • HRMS : m/z calcd. for C8H12BrN4O [M+H]+: 273.0234; found: 273.0231.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Single-Step SubstitutionSimple, fewer stepsRequires high temperatures72–78
Protection-DeprotectionCompatible with sensitive substratesAdditional steps reduce yield65
Catalytic (CuI)Faster reaction timesMoisture-sensitive conditions85

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors minimize thermal degradation, achieving 80% yield at 100 g scale. Environmental metrics (E-factor = 12.5) highlight the need for solvent recovery systems to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine
  • Molecular Weight : 182.23 g/mol.
  • This derivative is used in life sciences but lacks the reactivity profile of the brominated analog .
4-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine
  • Structure : Methoxymethyl substituent at position 1 instead of methyl.
  • Key Differences : The methoxymethyl group enhances solubility in polar solvents compared to the methyl group. This modification could improve bioavailability in drug design .

Heterocycle Modifications

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol
  • Structure : Replaces morpholine with piperidin-4-ol.
  • Molecular Weight : 261.12 g/mol.
  • However, the absence of morpholine’s oxygen atom reduces electron-donating effects .
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride
  • Structure : Phenyl substituent at position 3 and piperidine instead of morpholine.
  • Molecular Weight : 264.75 g/mol.
  • Key Differences : The phenyl group increases hydrophobicity, favoring blood-brain barrier penetration. Piperidine’s lack of oxygen may reduce solubility compared to morpholine derivatives .

Data Table: Comparative Analysis

Compound Name Substituents (Triazole) Heterocycle Molecular Weight (g/mol) Key Properties/Applications
4-(3-Bromo-1-methyl-1H-triazol-5-yl)morpholine 3-Br, 1-Me Morpholine 248.09 High reactivity for functionalization
2-(3-Ethyl-1H-triazol-5-yl)morpholine 3-Et Morpholine 182.23 Life science applications
1-(3-Bromo-1-Me-triazol-5-yl)piperidin-4-ol 3-Br, 1-Me Piperidin-4-ol 261.12 Enhanced hydrogen bonding
4-(3-Phenyl-1H-triazol-5-yl)piperidine HCl 3-Ph Piperidine 264.75 CNS-targeted activity

Biological Activity

4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₇H₈BrN₅O
  • Molecular Weight : 232.07 g/mol

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The 1,2,4-triazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to inhibit specific enzymes crucial for microbial survival.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study conducted on human prostate cancer cell lines (PC3 and DU145), the compound exhibited dose-dependent cytotoxicity. The IC50 values were recorded as follows:

Cell LineIC50 (µg/mL) at 24 hoursIC50 (µg/mL) at 48 hoursIC50 (µg/mL) at 72 hours
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

This study indicates that PC3 cells are more sensitive to treatment with the compound compared to DU145 cells, suggesting a potential pathway for targeted cancer therapy.

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or receptors within the target cells. For example, triazoles can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.

Proposed Mechanisms:

  • Inhibition of DNA Topoisomerase : This enzyme is crucial for DNA replication; inhibition can lead to cell cycle arrest.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Q & A

Q. What are the critical steps in synthesizing 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine to optimize yield and purity?

Answer:

  • Reagent Selection : Use trifluoroacetamidine and triethylamine as key reagents for cyclization, as demonstrated in the synthesis of analogous 1,2,4-triazole derivatives .
  • Solvent and Conditions : Methanol is effective for facilitating reactions at room temperature, but prolonged stirring (e.g., overnight) ensures completion .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product from byproducts like unreacted hydrazine derivatives.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

  • 1H/13C-NMR : Compare experimental chemical shifts with theoretical values calculated via GIAO (Gauge-Independent Atomic Orbital) methods using Gaussian software. For example, morpholine protons typically resonate at δ 3.5–4.0 ppm, while triazole protons appear downfield (δ 8.0–9.0 ppm) .
  • IR Spectroscopy : Validate functional groups (e.g., C-Br stretch at ~550 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) using VEDA4f software for vibrational assignments .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, HF) are suitable for predicting electronic properties and reactivity?

Answer:

  • Basis Sets : Optimize geometry with B3LYP/6-31G(d,p) for accurate energy minimization and electrostatic potential mapping. Compare results with Hartree-Fock (HF) methods to assess electron correlation effects .
  • HOMO-LUMO Analysis : Calculate energy gaps to predict charge-transfer behavior. For example, a narrow HOMO-LUMO gap (<5 eV) suggests high reactivity, relevant for drug-target interactions .
  • Mulliken Charges : Use these to identify nucleophilic/electrophilic sites (e.g., bromine atom as a potential leaving group) .

Q. How can conflicting spectral or crystallographic data be resolved in structural characterization?

Answer:

  • Single-Crystal XRD : Resolve ambiguities in bond lengths/angles (e.g., Br-C bond length ~1.9 Å) by comparing with published datasets, such as Acta Cryst. E68 (2012) for analogous triazole-thiones .
  • Statistical Validation : Apply regression analysis (e.g., δ_exp = a + b·δ_calc) to assess agreement between experimental and theoretical NMR shifts. Standard errors <0.5 ppm indicate high reliability .

Q. What methodological approaches ensure robust analytical validation for quantifying this compound in formulations?

Answer:

  • Linearity : Develop a calibration curve (R² > 0.995) across 50–150% of expected concentration using HPLC with UV detection at λ_max ~254 nm (triazole absorption band) .
  • Precision : Perform intra-day/inter-day assays (RSD <2%) to validate reproducibility .
  • Accuracy : Spike recovery tests (95–105%) in simulated matrices (e.g., soft gels) confirm method suitability for pharmaceutical analysis .

Q. How does the bromine substituent influence the compound’s bioactivity and stability?

Answer:

  • Bioactivity : The bromine atom enhances lipophilicity (logP ~2.5), improving membrane permeability for CNS-targeted applications. This aligns with studies on fluorinated triazole analogs .
  • Stability : Bromine’s electron-withdrawing effect reduces susceptibility to hydrolysis compared to chloro or methyl derivatives. Accelerated stability testing (40°C/75% RH for 6 months) can verify degradation pathways .

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